

A Comparative Spectroscopic Analysis of 8-Ethoxy-5-nitroquinoline and Its Precursors

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Compound of Interest

Compound Name: **8-Ethoxy-5-nitroquinoline**

Cat. No.: **B182300**

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This guide provides a detailed spectroscopic comparison of **8-Ethoxy-5-nitroquinoline** with its synthetic precursors, 8-hydroxy-5-nitroquinoline and 8-hydroxyquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and quality control of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (UV-Vis, FT-IR, and NMR) for 8-hydroxyquinoline, 8-hydroxy-5-nitroquinoline, and **8-Ethoxy-5-nitroquinoline**.

Table 1: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
8-Hydroxyquinoline	~344	Methanol	~7500[1]
8-Hydroxy-5-nitroquinoline	~333	Not Specified	Not Specified[2]
8-Ethoxy-5-nitroquinoline	Not Experimentally Found	Not Applicable	Not Applicable

Table 2: FT-IR Spectroscopic Data (Key Peaks in cm^{-1})

Functional Group	8-Hydroxyquinoline	8-Hydroxy-5-nitroquinoline	8-Ethoxy-5-nitroquinoline (Predicted)
O-H Stretch (phenolic)	~3600 (broad)[3]	~3400 (broad)	Absent
C-H Stretch (aromatic)	~3045[3]	~3100-3000	~3100-3000
C-H Stretch (aliphatic)	N/A	N/A	~2980-2850 (ethoxy group)
C=N Stretch (quinoline)	~1600[3]	~1610	~1610
C=C Stretch (aromatic)	~1581[4]	~1580	~1580
N-O Stretch (nitro group)	N/A	~1540 (asymmetric), ~1340 (symmetric)	~1540 (asymmetric), ~1340 (symmetric)
C-O Stretch (ether)	N/A	N/A	~1250 (asymmetric), ~1040 (symmetric)
C-O Stretch (phenolic)	~1300-1400[3]	~1300	Absent

Table 3: ^1H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Proton Position	8-Hydroxyquinoline (in CDCl_3)[5]	8-Hydroxy-5- nitroquinoline (Predicted)	8-Ethoxy-5- nitroquinoline (Predicted)
H2	8.78	~8.9	~8.9
H3	7.43	~7.6	~7.6
H4	8.15	~8.8	~8.8
H5	7.45	N/A	N/A
H6	7.33	~8.5	~8.5
H7	7.19	~7.5	~7.5
O-H	~8.3 (broad)	~9.0 (broad)	N/A
$-\text{OCH}_2\text{CH}_3$	N/A	N/A	~4.2 (quartet)
$-\text{OCH}_2\text{CH}_3$	N/A	N/A	~1.5 (triplet)

Table 4: ^{13}C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Carbon Position	8-Hydroxyquinoline (Predicted)	8-Hydroxy-5-nitroquinoline (Predicted)	8-Ethoxy-5-nitroquinoline (Predicted)
C2	~148	~149	~149
C3	~122	~124	~124
C4	~136	~138	~138
C4a	~128	~129	~129
C5	~129	~145 (NO ₂ substituted)	~145 (NO ₂ substituted)
C6	~118	~125	~125
C7	~111	~115	~115
C8	~154	~150	~155 (Ether substituted)
C8a	~140	~141	~141
-OCH ₂ CH ₃	N/A	N/A	~65
-OCH ₂ CH ₃	N/A	N/A	~15

Experimental Protocols

Synthesis Protocols

1. Synthesis of 8-Hydroxy-5-nitroquinoline from 8-Hydroxyquinoline

This procedure is based on the nitration of 8-hydroxyquinoline.

- Materials: 8-hydroxyquinoline, nitric acid, sulfuric acid, ice, distilled water, ethanol.
- Procedure:
 - In a flask, dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

- Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature and stirring.
- After the addition is complete, continue stirring at low temperature for a specified time.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the precipitate, wash with cold water until the washings are neutral, and then dry.
- Recrystallize the crude product from ethanol to obtain pure 8-hydroxy-5-nitroquinoline.

2. Synthesis of **8-Ethoxy-5-nitroquinoline** from 8-Hydroxy-5-nitroquinoline (Williamson Ether Synthesis)

This procedure is a standard Williamson ether synthesis.

- Materials: 8-hydroxy-5-nitroquinoline, iodoethane (or bromoethane), a suitable base (e.g., sodium ethoxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF or acetone).
- Procedure:
 - Dissolve 8-hydroxy-5-nitroquinoline in the chosen solvent in a round-bottom flask.
 - Add the base to the solution and stir to form the corresponding alkoxide.
 - Add iodoethane (or bromoethane) to the reaction mixture.
 - Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into water to precipitate the crude product.
 - Filter the precipitate, wash with water, and dry.

- Purify the crude **8-Ethoxy-5-nitroquinoline** by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis Protocols

1. UV-Vis Spectroscopy

- Instrument: A standard double-beam UV-Vis spectrophotometer.
- Procedure:
 - Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., methanol or ethanol).
 - Use the same solvent as a reference in the reference cuvette.
 - Record the absorption spectrum over a wavelength range of 200-800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

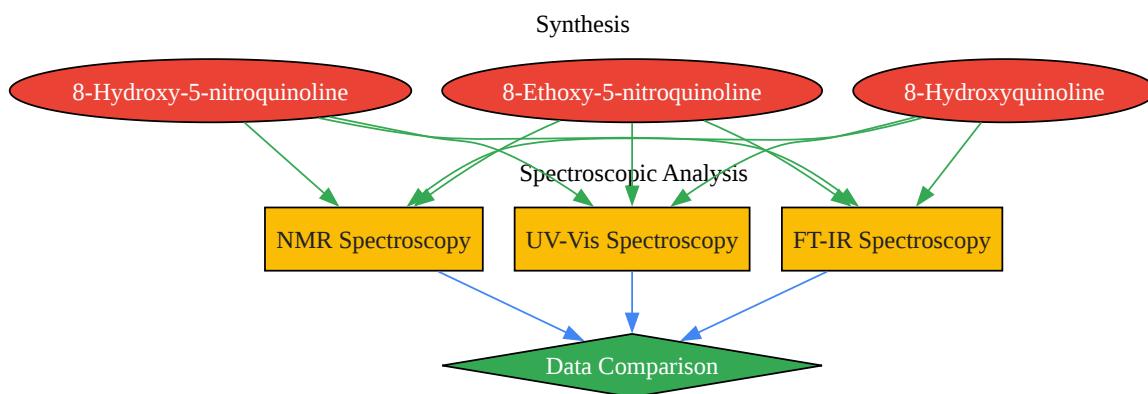
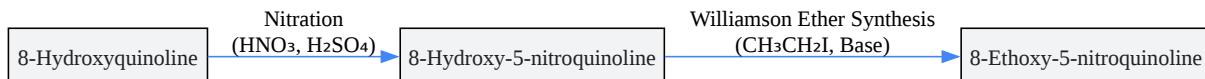
- Instrument: A standard FT-IR spectrometer.
- Procedure (KBr Pellet Method):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Procedure:
 - Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Acquire the ^1H NMR and ^{13}C NMR spectra.
 - Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values for ^1H NMR.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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